Glycerol carbonate mesylate Glycerol carbonate mesylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18931973
InChI: InChI=1S/C5H8O6S/c1-12(7,8)10-3-4-2-9-5(6)11-4/h4H,2-3H2,1H3
SMILES:
Molecular Formula: C5H8O6S
Molecular Weight: 196.18 g/mol

Glycerol carbonate mesylate

CAS No.:

Cat. No.: VC18931973

Molecular Formula: C5H8O6S

Molecular Weight: 196.18 g/mol

* For research use only. Not for human or veterinary use.

Glycerol carbonate mesylate -

Specification

Molecular Formula C5H8O6S
Molecular Weight 196.18 g/mol
IUPAC Name (2-oxo-1,3-dioxolan-4-yl)methyl methanesulfonate
Standard InChI InChI=1S/C5H8O6S/c1-12(7,8)10-3-4-2-9-5(6)11-4/h4H,2-3H2,1H3
Standard InChI Key MYTOZGCDKPCNRB-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)OCC1COC(=O)O1

Introduction

Structural and Molecular Characteristics

Glycerol carbonate mesylate is synthesized via the mesylation of glycerol carbonate, where a hydroxyl group is replaced by a methanesulfonyl group. The molecular formula is C₅H₈O₆S, with a molecular weight of 196.18 g/mol . The mesyl group (-SO₂CH₃) enhances the compound’s reactivity, making it a versatile intermediate in nucleophilic substitution reactions.

Table 1: Basic Physicochemical Properties

PropertyValueSource
Molecular formulaC₅H₈O₆S
Molecular weight196.18 g/mol
DensityNot reported
Melting pointNot reported
Boiling pointNot reported
Flash pointNot reported

Synthesis Pathways

While no direct synthesis methods for glycerol carbonate mesylate are documented, its preparation can be inferred from analogous mesylation reactions:

Mesylation of Glycerol Carbonate

Glycerol carbonate contains two hydroxyl groups, which can react with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine):

Glycerol carbonate+MsClBaseGlycerol carbonate mesylate+HCl\text{Glycerol carbonate} + \text{MsCl} \xrightarrow{\text{Base}} \text{Glycerol carbonate mesylate} + \text{HCl}

The reaction typically proceeds under anhydrous conditions at 0–25°C .

Alternative Routes

  • Transesterification: Reaction of glycerol mesylate with cyclic carbonates like ethylene carbonate .

  • Enzymatic catalysis: Lipase-mediated processes, though unverified for this specific compound .

Reactivity and Functional Utility

The mesyl group acts as a superior leaving group, enabling applications in:

  • Pharmaceutical intermediates: Facilitating C-O bond cleavage in prodrug synthesis.

  • Polymer chemistry: As a crosslinking agent or monomer modifier .

  • Surfactants: Potential emulsifier due to polar sulfonate and carbonate groups .

Challenges and Research Gaps

  • Stereochemical control: Mesylation may lead to regioselectivity issues in polyfunctional substrates.

  • Stability: Hydrolytic sensitivity under aqueous conditions requires stabilization strategies.

  • Toxicity: No data available; derivatives of glycerol carbonate are generally low-toxicity .

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